7-isopropyl-1,2-dimethyl-1H-indole
Description
7-Isopropyl-1,2-dimethyl-1H-indole is a substituted indole derivative characterized by a bicyclic aromatic structure comprising a benzene ring fused to a pyrrole ring. The substituents at positions 1 and 2 are methyl groups, while position 7 bears an isopropyl moiety. These substituents influence its electronic, steric, and physicochemical properties, making it distinct from simpler indole derivatives.
Properties
CAS No. |
912332-43-5 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1,2-dimethyl-7-propan-2-ylindole |
InChI |
InChI=1S/C13H17N/c1-9(2)12-7-5-6-11-8-10(3)14(4)13(11)12/h5-9H,1-4H3 |
InChI Key |
HKLSJINCAPGVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C(=CC=C2)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9): Substituents: Chloro (C7), methyl (C3), carboxylic acid (C2). The electron-withdrawing chloro and carboxylic acid groups reduce electron density on the indole ring, increasing acidity (pKa ~4–5 for carboxylic acid) compared to 7-isopropyl-1,2-dimethyl-1H-indole, which lacks polar groups.
- 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (Compound 10a): Substituents: Triazole-ethyl (C3), methoxyphenyl (C4).
- 7-Hydroxyindole: Substituent: Hydroxyl (C7). The hydroxyl group increases solubility in polar solvents (e.g., water, ethanol) but reduces stability due to oxidative susceptibility. In contrast, the isopropyl group in this compound improves hydrophobicity and steric shielding .
Spectral Data and Reactivity
- 13C-NMR Shifts: this compound (hypothetical): Expected δ ~20–25 ppm for methyl groups (C1, C2) and δ ~25–30 ppm for isopropyl CH3. Aromatic carbons (C3, C7) would resonate at δ ~110–130 ppm, similar to analogues in and . Nitro-substituted Indole (): C-NO2 at δ 147.14 ppm, indicating strong electron withdrawal. This contrasts with the electron-donating isopropyl group in the target compound, which would upshift adjacent carbons .
- HRMS Data: Compound 9n (): [M − H+] at m/z 630.31666 (C40H45N4O2S). The complex substituents (pyridin-2-ylamino, phenyl) contrast with the simpler alkyl groups in this compound, which would have a lower molecular weight (~215 g/mol for C14H17N) .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Indole Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 1,2-dimethyl; 7-isopropyl | C14H17N | ~215.29 | Hydrophobic, sterically hindered |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 7-Cl; 3-CH3; 2-COOH | C10H8ClNO2 | 209.63 | Acidic, polar, reactive |
| 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole | C3-triazole-ethyl; C4-methoxyphenyl | C19H17N5O | 331.37 | Bioactive, hydrogen-bond donor |
| 7-Hydroxyindole | 7-OH | C8H7NO | 133.15 | Polar, oxidatively labile |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : Optimal cyclization occurs at 620°C, balancing conversion and selectivity.
-
Catalyst Composition : CuCr₂O₄/BaO (0.3–0.6 wt%) achieves 40–50% selectivity for 7-isopropylindole intermediates.
-
Steam-to-Feed Ratio : A molar ratio of 3:1 to 75:1 prevents coke formation and enhances product volatility.
Post-cyclization, the crude product undergoes partial hydrogenation using Raney nickel at 50–60°C and 5–6 bar H₂ pressure. This step reduces residual unsaturated bonds while preserving the indole nucleus. Final purification via fractional distillation (157–158°C at 18 mbar) yields 7-isopropyl-1H-indole, which is subsequently methylated at the 1- and 2-positions.
Sequential Alkylation and Cyclization
A modular synthesis route, detailed in US7557103B2, involves sequential alkylation of a preformed indole core. The protocol begins with 7-isopropyl-1H-indole, which is dimethylated using sodium hydride (NaH) and methyl iodide (CH₃I) in N,N-dimethylformamide (DMF).
Methylation Protocol
-
Base Activation : NaH (2.5 equiv) deprotonates the indole at the 1-position in DMF under inert atmosphere (0°C → 20°C).
-
Electrophilic Alkylation : CH₃I (3.0 equiv) is added dropwise, achieving >90% conversion to 1-methyl-7-isopropylindole.
-
Second Alkylation : The 2-position is methylated via Suzuki-Miyaura coupling or direct alkylation, though yields drop to 65–70% due to steric hindrance.
Table 1: Alkylation Reaction Parameters
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NaH, CH₃I | DMF | 0–20°C | 90 |
| 2 | CH₃I, Pd(OAc)₂ | Toluene | 80°C | 65 |
This method’s advantage lies in its scalability, though the use of air-sensitive reagents complicates large-scale production.
Multi-Step Synthesis via Friedel-Crafts and Cyclization
ChemicalBook outlines a three-step route starting from 2-fluorophenylhydrazine:
-
Friedel-Crafts Acylation : 2-Fluorophenylhydrazine reacts with chloroacetyl chloride in dichloromethane (0°C, 0.17 h) to form a phenacyl chloride intermediate.
-
Cyclization : Zinc chloride (ZnCl₂) in refluxing p-xylene (160°C, 6 h) induces ring closure, yielding 3-(4-fluorophenyl)-1-isopropyl-1H-indole.
-
Dimethylation : Sodium hydride-mediated alkylation with methyl iodide in DMF installs the 1- and 2-methyl groups (20°C, 0.5 h).
This pathway suffers from moderate yields (50–60% overall) due to competing side reactions during cyclization. However, it offers flexibility in introducing substituents at the 3-position.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
The 1- and 2-positions of indole exhibit differing electronic environments. Methylation at the 1-position (pyrrole-like nitrogen) proceeds rapidly under basic conditions, while the 2-position (benzene-like ring) requires harsher electrophiles or transition metal catalysis. Pd(OAc)₂-mediated coupling improves 2-methylation efficiency but increases costs.
Purification of Hydrophobic Products
This compound’s hydrophobicity complicates isolation. Crystallization from chloroform/hexane mixtures (as in) or sublimation (157–158°C, 18 mbar) achieves >98% purity.
Comparative Analysis of Methods
Table 2: Synthesis Route Comparison
| Method | Key Catalyst | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Dehydrocyclization | CuCr₂O₄/BaO | 40–50 | Moderate | Low |
| Sequential Alkylation | NaH, Pd(OAc)₂ | 65–70 | High | High |
| Multi-Step | ZnCl₂ | 50–60 | Low | Moderate |
The dehydrocyclization route is cost-effective but limited by moderate yields. Sequential alkylation offers higher purity but requires expensive palladium catalysts.
Q & A
Basic Research Questions
Q. How can synthetic routes for 7-isopropyl-1,2-dimethyl-1H-indole be optimized to maximize yield and purity?
- Methodological Answer : Optimization should focus on reaction parameters such as temperature, catalyst selection, and reaction time. For example, Friedel-Crafts alkylation and cyclization steps (common in indole synthesis) require precise stoichiometric control to avoid side reactions like over-alkylation. Temperature gradients during cyclization can influence ring closure efficiency. Recrystallization or column chromatography (using silica gel with ethyl acetate/hexane gradients) is recommended for purification .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like N-H stretches. X-ray crystallography may resolve ambiguities in complex cases .
Q. How should purification techniques be selected based on the compound’s physicochemical properties?
- Methodological Answer : Solubility tests in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) guide recrystallization. For thermally stable derivatives, vacuum distillation may be viable. Impurities with similar polarity to the target compound require gradient elution in chromatography, monitored via TLC .
Q. What are common degradation pathways, and how can stability be enhanced during storage?
- Methodological Answer : Oxidative degradation at the indole nitrogen or isopropyl group is common. Stabilization involves storing the compound under inert atmospheres (argon) at low temperatures (-20°C) and using antioxidants like BHT in solution phases. Accelerated stability studies under varying pH and temperature conditions can identify optimal storage protocols .
Advanced Research Questions
Q. How can factorial design be applied to study substituent effects on the compound’s bioactivity?
- Methodological Answer : A 2³ factorial design can evaluate variables such as substituent position (e.g., methyl vs. isopropyl), reaction pH, and solvent polarity. Response surface methodology (RSM) models interactions between variables, enabling identification of synergistic effects on bioactivity. Statistical tools like ANOVA validate significance .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvent effects on reaction pathways. PubChem-derived data (e.g., SMILES strings) can parameterize in silico models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
